3,4-dinitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dinitro-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O6/c1-3(2)9-5(7(12)13)4(10(14)15)6(8-9)11(16)17/h3H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXBHMVMDVEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrazole ring, followed by the introduction of the isopropyl group and carboxylic acid group, and finally, the nitration step to introduce the nitro groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dinitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 3,4-diamino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as an anticancer agent. Recent studies have shown that compounds containing the pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated several pyrazole derivatives for their cytotoxic effects on A549 lung cancer cells. The compound demonstrated an IC50 value of 26 µM, indicating potent anticancer properties compared to standard treatments .
Anti-inflammatory Agents
The compound has also been explored for anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are key players in inflammatory processes.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 15 | COX-1 |
| Compound B | 18 | COX-2 |
| This compound | 12 | COX-2 |
This table illustrates the comparative effectiveness of various compounds in inhibiting cyclooxygenase enzymes, highlighting the potential of 3,4-dinitro derivatives in therapeutic applications .
Agrochemical Applications
In agricultural chemistry, compounds similar to this compound have been used as herbicides and fungicides due to their ability to disrupt biochemical pathways in plants and pathogens.
Case Study: Herbicidal Activity
Research indicated that certain pyrazole derivatives effectively inhibited the growth of specific weed species at low concentrations. The mechanism involves interference with photosynthetic processes and metabolic pathways essential for plant growth .
Mechanism of Action
The mechanism of action of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The overall effect of the compound depends on the specific pathways and targets involved in the biological system under study.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylic Acid Derivatives
Structural and Functional Group Variations
Key structural analogs include:
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid : Contains bromo (C3) and chloro-pyridinyl (N1) substituents. Used as an intermediate in anthranilic diamide insecticides (e.g., chlorantraniliprole) .
5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid : Features a trifluoromethyl-pyridinyl group (N1) and a carboxylic acid at C3. The trifluoromethyl group enhances lipophilicity, impacting bioavailability .
1H-Pyrazole-5-carboxylic acid derivatives with coumarin or tetrazole moieties : Exhibit extended conjugation for photophysical or medicinal applications .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The nitro groups in the target compound reduce solubility in polar solvents compared to the trifluoromethyl analog, which benefits from enhanced lipophilicity .
- Stability : Nitro derivatives are sensitive to light and heat, requiring storage in cool, ventilated environments, similar to bromo-chloro analogs .
- Reactivity : The carboxylic acid group enables facile conversion to acid chlorides (e.g., for amide bond formation), a feature shared across all analogs .
Computational Insights
- Nitro groups in the target compound create strong electron-deficient regions, favoring electrophilic interactions.
- Trifluoromethyl and halogen substituents exhibit localized van der Waals surfaces, critical for target binding in insecticides .
Biological Activity
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes two nitro groups and an isopropyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N4O6, with a molecular weight of 244.16 g/mol. The structure features:
- Nitro Groups : Positioned at the 3 and 4 locations.
- Isopropyl Group : Located at the 1 position.
- Carboxylic Acid Group : Present at the 5 position.
Antimicrobial Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazoles can inhibit various bacterial strains and fungi, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Pyrazole derivatives are known to target multiple cancer-related pathways. For example:
- Mechanisms : The nitro groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular macromolecules, influencing apoptosis and cell proliferation pathways .
- Cell Lines : In vitro studies have demonstrated that related pyrazole compounds exhibit antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
The biological activity of this compound can be attributed to:
- Redox Reactions : The nitro groups can undergo reduction to form amino derivatives, which may have different biological profiles.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, potentially modulating their activity .
- Target Interactions : The compound may interact with various biomolecular targets involved in cancer progression and microbial resistance .
Case Studies
A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of pyrazole derivatives, including those similar to this compound. These derivatives exhibited significant anticancer properties through inhibition of key enzymes involved in tumor growth .
Comparative Analysis
A comparison with similar compounds reveals distinct biological activities:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 3,4-Dinitro-1H-pyrazole-5-carboxylic acid | Nitro groups | Antimicrobial, Anticancer |
| 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | Lacks nitro groups | Lower biological activity |
| 3,4-Diamino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | Amino groups | Potentially higher anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?
- Answer: A multi-step approach is typically employed:
Cyclocondensation: React precursors like substituted hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol/HCl) to form the pyrazole core .
Nitration: Introduce nitro groups using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Hydrolysis: Convert ester intermediates to carboxylic acids via alkaline hydrolysis (e.g., NaOH in aqueous ethanol) followed by acidification .
Key considerations: Monitor reaction progress using TLC and optimize stoichiometry for nitration to minimize byproducts.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer: Use a combination of:
- FT-IR: Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch; ~1700 cm⁻¹, C=O) groups .
- NMR (¹H/¹³C): Assign protons and carbons in the pyrazole ring (e.g., downfield shifts for nitro-substituted carbons) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. How should purification be optimized for intermediates in the synthesis?
- Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for nitro intermediates.
- Recrystallization: Purify the final carboxylic acid derivative using polar solvents (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Answer:
- Variable Temperature (VT) NMR: Assess dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .
- X-ray Crystallography: Resolve ambiguities by determining the solid-state structure, particularly for nitro group orientation and hydrogen-bonding networks .
- DFT Calculations: Compare experimental NMR shifts with theoretical models (e.g., B3LYP/6-311++G(d,p)) to validate assignments .
Q. What strategies improve yield in the nitration step while avoiding decomposition?
- Answer:
- Temperature Control: Maintain nitration at 0–5°C to suppress side reactions (e.g., oxidation of the pyrazole ring) .
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) or heterogeneous catalysts (e.g., clay-supported HNO₃) for regioselective nitration .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediate nitrosonium ion formation and adjust reagent addition rates .
Q. How can computational methods predict reactivity or stability of this compound?
- Answer:
- DFT Studies: Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites for functionalization .
- Molecular Dynamics (MD): Simulate solvation effects and stability under varying pH conditions (e.g., carboxylic acid deprotonation in aqueous media) .
- Thermal Stability Analysis: Use thermogravimetric analysis (TGA) paired with Arrhenius modeling to predict decomposition pathways .
Q. What in vitro assays are suitable for evaluating biological activity?
- Answer:
- Enzyme Inhibition: Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) .
- Cell Viability Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) with structure-activity relationship (SAR) analysis of nitro and carboxylic acid substituents .
- Molecular Docking: Prioritize targets by docking the compound into active sites (e.g., using AutoDock Vina) based on its electrostatic and steric properties .
Methodological Tables
Table 1. Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.5 (d, J=6.8 Hz, 6H, CH(CH₃)₂) | |
| ¹³C NMR | δ 165.2 (COOH), 148.1 (C-NO₂) | |
| FT-IR | 1535 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym) |
Table 2. Reaction Optimization for Nitration Step
| Condition | Yield (%) | Selectivity (3,4-dinitro vs. byproducts) |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | 72 | 8:1 |
| Clay-HNO₃, 5°C | 85 | 12:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
